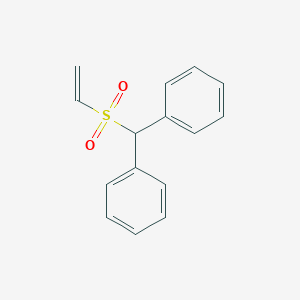
((Vinylsulfonyl)methylene)dibenzene
描述
((Vinylsulfonyl)methylene)dibenzene: is an organic compound characterized by the presence of a vinylsulfonyl group attached to a methylene bridge, which is further connected to two benzene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((Vinylsulfonyl)methylene)dibenzene typically involves the reaction of benzyl chloride with sodium vinylsulfonate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfonate group displaces the chloride ion. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: ((Vinylsulfonyl)methylene)dibenzene undergoes various chemical reactions, including:
Oxidation: The vinylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the vinylsulfonyl group can yield sulfonyl hydrides.
Substitution: The methylene bridge can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfonyl hydrides.
Substitution: Substituted benzene derivatives with various functional groups.
科学研究应用
Chemistry: ((Vinylsulfonyl)methylene)dibenzene is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in medical applications.
Industry: this compound is used in the production of specialty chemicals and materials. Its ability to undergo polymerization reactions makes it useful in the manufacture of advanced materials with specific properties.
作用机制
The mechanism of action of ((Vinylsulfonyl)methylene)dibenzene involves its interaction with molecular targets through its vinylsulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The methylene bridge and benzene rings provide structural stability and influence the compound’s binding affinity and specificity.
相似化合物的比较
- ((Vinylsulfonyl)methylene)diphenylmethane
- ((Vinylsulfonyl)methylene)dibenzyl
- ((Vinylsulfonyl)methylene)diphenylethane
Uniqueness: ((Vinylsulfonyl)methylene)dibenzene is unique due to its specific arrangement of the vinylsulfonyl group and methylene bridge, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications in research and industry.
属性
IUPAC Name |
[ethenylsulfonyl(phenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-2-18(16,17)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12,15H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXRBGKSAQVDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


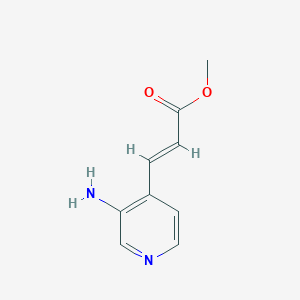
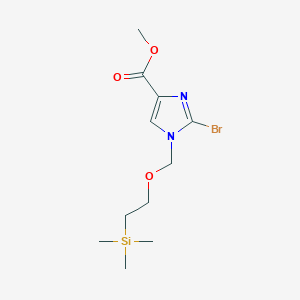
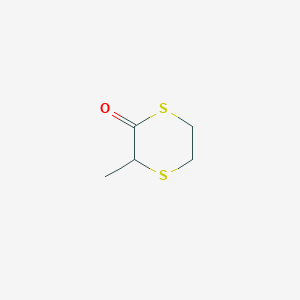
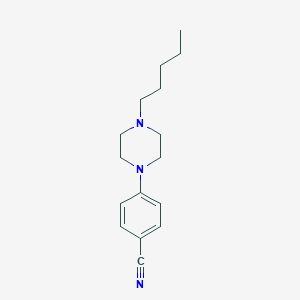
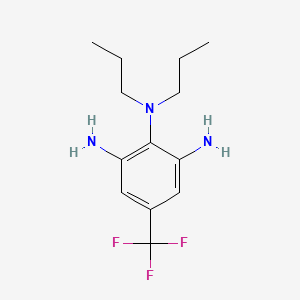
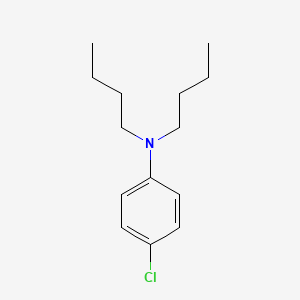
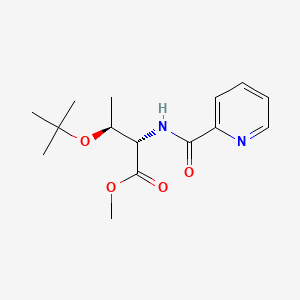
![(R)-2-Methyl-N-[(1S)-1-phenylbut-3-EN-1-YL]propane-2-sulfinamide](/img/structure/B8265869.png)
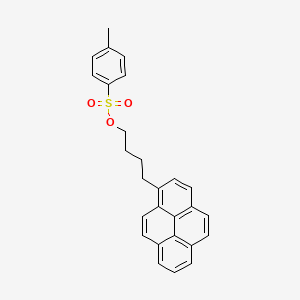
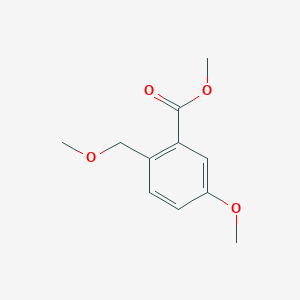
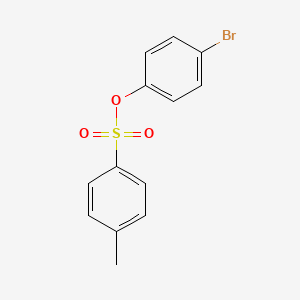
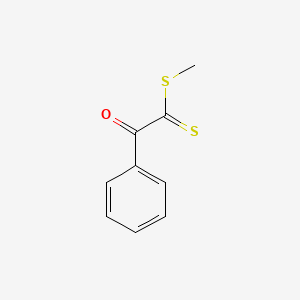
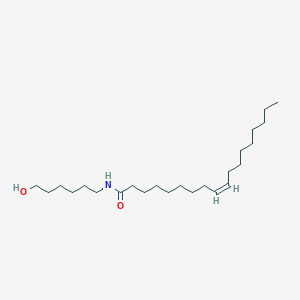
![Methyl 7-[methoxy(methyl)carbamoyl]heptanoate](/img/structure/B8265926.png)
